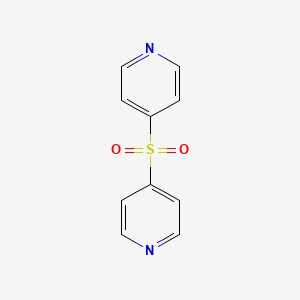
4,4'-Sulfonyldipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Sulfonyldipyridine is an organic compound with the molecular formula C10H8N2O2S. It is characterized by the presence of two pyridine rings connected by a sulfonyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,4’-Sulfonyldipyridine can be synthesized through the oxidation of di-4-pyridylsulfide. The typical procedure involves dissolving di-4-pyridylsulfide in glacial acetic acid containing 30% hydrogen peroxide. The mixture is kept at room temperature for two weeks without stirring. After this period, the solution is treated with water, leading to the formation of a white crystalline precipitate. This precipitate is then filtered and further purified through chromatography over silica gel using ethyl acetate and dichloromethane as eluents .
Industrial Production Methods
While specific industrial production methods for 4,4’-sulfonyldipyridine are not extensively documented, the general approach involves large-scale synthesis using similar oxidation reactions. The scalability of the process would depend on optimizing reaction conditions, such as temperature, concentration of reagents, and purification techniques, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Sulfonyldipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to form different derivatives.
Substitution: The pyridine rings can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in glacial acetic acid is commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Reagents such as halogens, alkyl halides, and other electrophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the pyridine rings.
Aplicaciones Científicas De Investigación
4,4’-Sulfonyldipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound’s derivatives are explored for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug design.
Mecanismo De Acción
The mechanism by which 4,4’-sulfonyldipyridine exerts its effects is primarily through its ability to act as a ligand and form complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing catalytic processes and biological activities. The sulfonyl group plays a crucial role in stabilizing these complexes and enhancing their reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Sulfonyldiacetylide
- Sulfonyldiyne
- Sulfonyldicarboxylate
- Bis[3-(2-pyridylmethyleneamino)-phenyl] sulfone
Uniqueness
4,4’-Sulfonyldipyridine is unique due to its specific structural arrangement, which allows it to form stable complexes with a wide range of metal ions. This property distinguishes it from other similar compounds and makes it valuable in various applications, particularly in coordination chemistry and materials science .
Propiedades
Fórmula molecular |
C10H8N2O2S |
|---|---|
Peso molecular |
220.25 g/mol |
Nombre IUPAC |
4-pyridin-4-ylsulfonylpyridine |
InChI |
InChI=1S/C10H8N2O2S/c13-15(14,9-1-5-11-6-2-9)10-3-7-12-8-4-10/h1-8H |
Clave InChI |
ROHFVNMGTCPSPV-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1S(=O)(=O)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Difluoromethyl)-2,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B12829964.png)
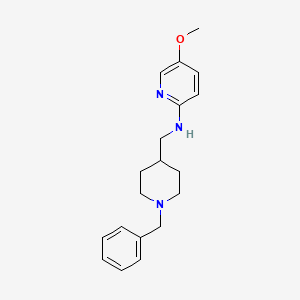
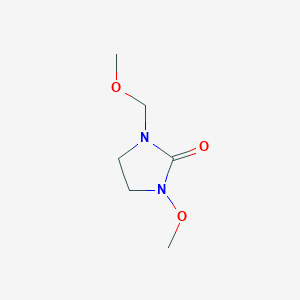
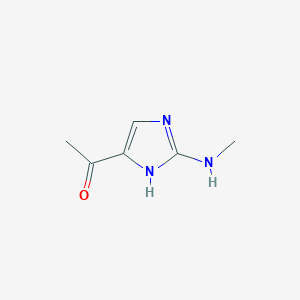
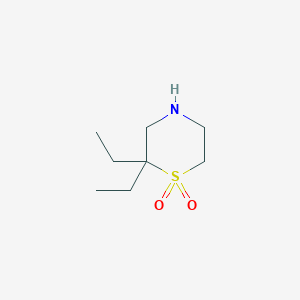
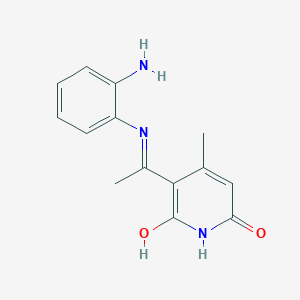
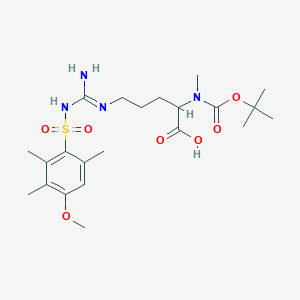
![2-Ethynylbenzo[d]oxazole](/img/structure/B12829992.png)

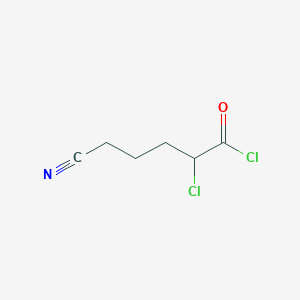
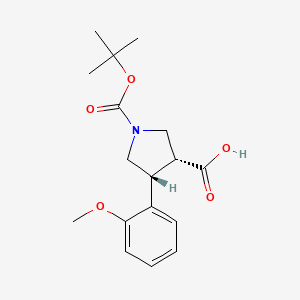
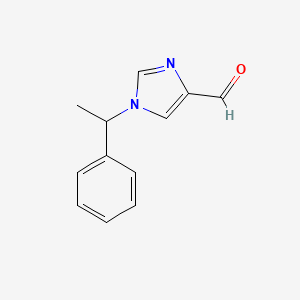
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B12830031.png)
![2-((1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid](/img/structure/B12830042.png)
